6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one 6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 91416-08-9
VCID: VC4720627
InChI: InChI=1S/C6H3BrF3NO/c7-4-1-3(6(8,9)10)2-5(12)11-4/h1-2H,(H,11,12)
SMILES: C1=C(C=C(NC1=O)Br)C(F)(F)F
Molecular Formula: C6H3BrF3NO
Molecular Weight: 241.995

6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one

CAS No.: 91416-08-9

Cat. No.: VC4720627

Molecular Formula: C6H3BrF3NO

Molecular Weight: 241.995

* For research use only. Not for human or veterinary use.

6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one - 91416-08-9

Specification

CAS No. 91416-08-9
Molecular Formula C6H3BrF3NO
Molecular Weight 241.995
IUPAC Name 6-bromo-4-(trifluoromethyl)-1H-pyridin-2-one
Standard InChI InChI=1S/C6H3BrF3NO/c7-4-1-3(6(8,9)10)2-5(12)11-4/h1-2H,(H,11,12)
Standard InChI Key HEJJLKHHMBHKOX-UHFFFAOYSA-N
SMILES C1=C(C=C(NC1=O)Br)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one belongs to the pyridinone family, featuring a six-membered aromatic ring with a lactam group at the 2-position. The bromine atom at the 6-position and the trifluoromethyl (-CF₃) group at the 4-position introduce significant electronic and steric effects, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₆H₃BrF₃NO
Molecular Weight241.995 g/mol
IUPAC Name6-bromo-4-(trifluoromethyl)-1H-pyridin-2-one
SMILESC1=C(C=C(NC1=O)Br)C(F)(F)F
InChI KeyHEJJLKHHMBHKOX-UHFFFAOYSA-N

The trifluoromethyl group enhances lipophilicity, improving membrane permeability in biological systems, while the bromine atom serves as a leaving group in nucleophilic substitutions.

Synthesis and Preparation

Synthetic Routes

The synthesis of 6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step halogenation and cyclization reactions. A common approach begins with the trifluoromethylation of a pyridine precursor, followed by bromination at the 6-position.

Key Steps:

  • Trifluoromethylation: Introduction of the -CF₃ group via radical or nucleophilic pathways, often using reagents like TMSCF₃ or CF₃I under copper catalysis.

  • Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents such as dichloromethane.

Optimization Considerations:

  • Temperature: Reactions are conducted at 0–25°C to minimize side reactions.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require rigorous drying to prevent hydrolysis.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s structural versatility makes it a cornerstone in drug discovery. For example:

  • Anticancer Agents: Derivatives of this compound have shown inhibitory activity against kinase enzymes involved in tumor proliferation. Molecular docking studies suggest strong interactions with ATP-binding pockets.

  • Antimicrobials: The electron-withdrawing -CF₃ group enhances binding to bacterial efflux pumps, potentiating activity against multidrug-resistant strains.

Agrochemical Development

While direct applications in agrochemicals are less documented, analogous trifluoromethylpyridines are widely used in herbicides. For instance, fluazifop-butyl derivatives leverage the -CF₃ group to improve leaf adhesion and rainfastness.

Future Directions and Challenges

Expanding Synthetic Methodologies

Emerging techniques such as flow chemistry could address scalability issues in industrial production. Continuous flow reactors offer precise control over reaction parameters, potentially improving yields beyond the current 30–50% range.

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